(4R,5S)-4-(Aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one (4R,5S)-4-(Aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1807919-92-1
VCID: VC4276078
InChI: InChI=1S/C11H18N4O/c1-7-9(6-13-15(7)3)11-8(5-12)4-10(16)14(11)2/h6,8,11H,4-5,12H2,1-3H3/t8-,11+/m1/s1
SMILES: CC1=C(C=NN1C)C2C(CC(=O)N2C)CN
Molecular Formula: C11H18N4O
Molecular Weight: 222.292

(4R,5S)-4-(Aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one

CAS No.: 1807919-92-1

Cat. No.: VC4276078

Molecular Formula: C11H18N4O

Molecular Weight: 222.292

* For research use only. Not for human or veterinary use.

(4R,5S)-4-(Aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one - 1807919-92-1

Specification

CAS No. 1807919-92-1
Molecular Formula C11H18N4O
Molecular Weight 222.292
IUPAC Name (4R,5S)-4-(aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one
Standard InChI InChI=1S/C11H18N4O/c1-7-9(6-13-15(7)3)11-8(5-12)4-10(16)14(11)2/h6,8,11H,4-5,12H2,1-3H3/t8-,11+/m1/s1
Standard InChI Key XYIGPQJPHDFMQC-KCJUWKMLSA-N
SMILES CC1=C(C=NN1C)C2C(CC(=O)N2C)CN

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

(4R,5S)-4-(Aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one possesses a molecular formula of C₁₁H₁₈N₄O and a molecular weight of 222.292 g/mol. The stereochemistry at the 4th and 5th positions (R and S configurations, respectively) is critical for its biological activity, as these chiral centers influence its three-dimensional orientation and binding affinity to target proteins. The pyrrolidin-2-one ring provides a rigid scaffold, while the 1,5-dimethylpyrazole moiety introduces aromaticity and hydrophobic interactions.

Table 1: Key Molecular Properties

PropertyValue
CAS Number1807919-92-1
Molecular FormulaC₁₁H₁₈N₄O
Molecular Weight222.292 g/mol
IUPAC Name(4R,5S)-4-(aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one
Stereochemistry4R,5S

Synthesis and Optimization

Multi-Step Synthesis Pathways

The synthesis of this compound typically involves sequential reactions to construct the pyrrolidinone core and introduce substituents. A common approach includes:

  • Ring Formation: Cyclization of a linear precursor, such as a γ-amino acid derivative, to form the pyrrolidin-2-one ring.

  • Substituent Introduction: Alkylation or nucleophilic substitution to attach the aminomethyl and pyrazole groups.

  • Stereochemical Control: Use of chiral catalysts or resolving agents to ensure the desired 4R,5S configuration.

Key technical parameters influencing yield and purity include:

  • Temperature: Reactions are often conducted at 0–25°C to minimize side products.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

  • Catalysts: Palladium-based catalysts facilitate coupling reactions for pyrazole attachment.

Table 2: Representative Reaction Conditions

StepConditionsYield (%)
Ring FormationTHF, 0°C, 12 h65
Aminomethyl AdditionDMF, Pd(OAc)₂, 25°C, 6 h78
Pyrazole SubstitutionNaH, DCM, reflux, 8 h82

Mechanistic Insights and Biological Interactions

Target Engagement and Binding Modes

The compound’s mechanism of action is hypothesized to involve modulation of enzymatic or receptor activity. The aminomethyl group forms hydrogen bonds with active-site residues (e.g., aspartate or glutamate), while the dimethylpyrazole engages in hydrophobic interactions with aromatic side chains (e.g., phenylalanine or tyrosine). Computational docking studies suggest preferential binding to kinases or G protein-coupled receptors (GPCRs), though experimental validation remains ongoing.

Structure-Activity Relationship (SAR)

  • Pyrrolidinone Rigidity: Modifications to the ring (e.g., saturation) reduce activity, highlighting the importance of conformational restraint.

  • Pyrazole Substitutents: Bulky groups at the 1- and 5-positions enhance selectivity by sterically blocking off-target interactions.

Future Directions and Challenges

Clinical Translation

  • Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability in preclinical models.

  • Toxicology: Addressing hepatotoxicity risks associated with chronic exposure.

Synthetic Scalability

Developing cost-effective routes for large-scale production, such as continuous-flow reactors or biocatalytic methods, remains a priority.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator